Cas no 118111-08-3 ([11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI))
![[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI) structure](https://de.kuujia.com/scimg/cas/118111-08-3x500.png)
118111-08-3 structure
Produktname:[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI)
CAS-Nr.:118111-08-3
MF:C30H28N6O6S6
MW:272.73282
CID:167355
[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI)
- [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-t
- [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,
- [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-, [4S-[4a,6aa,11ba(4'R*,6'aS*,11'bS*,12'aR*),12aa]]-
- Chaetocin C
- Chaetocin,2,5:2',5'-dide(epidithio)-2,5:2',5'-diepitrithio-
- [11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone, 6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-, (4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI)
-
- Inchi: InChI=1S/C14H13ClN4/c1-16-13-8-18-14(12-3-2-6-17-12)10-7-9(15)4-5-11(10)19-13/h2-7,17H,8H2,1H3,(H,16,19)
- InChI-Schlüssel: LEAKQIXYSHIHCW-UHFFFAOYSA-N
- Lächelt: CNC1CN=C(C2=CC=CN2)C2=CC(=CC=C2N=1)Cl
Berechnete Eigenschaften
- Genaue Masse: 272.08309
Experimentelle Eigenschaften
- Dichte: 1.90±0.1 g/cm3(Predicted)
- PSA: 52.54
- pka: 12.31±0.10(Predicted)
[11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI) Verwandte Literatur
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
118111-08-3 ([11b,11'b(12H,12'H)-Bi-4,12a-(iminomethano)-12aH-[1,2,3,5]trithiazepino[5',4':1,5]pyrrolo[2,3-b]indole]-5,5',13,13'(4H,4'H)-tetrone,6a,6'a,7,7'-tetrahydro-4,4'-bis(hydroxymethyl)-14,14'-dimethyl-,(4S,4'S,6aR,6'aR,11bR,11'bR,12aS,12'aS)- (9CI)) Verwandte Produkte
- 1506550-80-6(3-(4-bromo-2-methylphenyl)butanoic acid)
- 170572-38-0(m-PEG7-Amine)
- 1909309-90-5(7-amino-1,2-dihydroisoquinolin-1-one hydrochloride)
- 1805451-32-4(6-(Difluoromethyl)-3-hydroxy-4-iodopyridine-2-acetonitrile)
- 1798746-75-4(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-ol hydrochloride)
- 1185304-15-7(1-(1,3,5-Trimethyl-1H-pyrazol-4-ylmethyl)-piperazine Dihydrochloride)
- 1137-60-6(4-(4-Bromophenyl)piperidine-2,6-dione)
- 2680530-96-3(3-Bromo-5,6-difluoro-2-methoxyaniline hydrochloride)
- 2228776-89-2(2,2-difluoro-3-(methylsulfanyl)propan-1-ol)
- 2171574-74-4(3-{5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}pentanoic acid)
Empfohlene Lieferanten
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge
